![molecular formula C12H15N3OS B393852 5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 328090-46-6](/img/structure/B393852.png)
5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
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Description
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds . The 1,2,4-triazole core is often found in various pharmaceuticals and agrochemicals . The presence of an ethoxyphenyl and an ethyl group suggests that this compound could have unique properties, but without specific studies or data on this exact compound, it’s hard to predict its exact characteristics.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the 1,2,4-triazole core and the substituents. Triazoles are known to participate in various chemical reactions, often acting as ligands in coordination chemistry or undergoing transformations under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors like polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
This compound is utilized as a precursor in the synthesis of various biologically active heterocycles. For instance, research led by Zhou et al. (2007) focused on the creation of novel 3-(4-ethoxyphenyl)-6-aryl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 4-(arylmethylidene)amino-5-(4-ethoxyphenyl)-3-mercapto-4H-1,2,4-triazoles. These compounds were assessed for their plant-growth regulating effects, revealing inhibitory action on the growth of wheat and radish radicles (Zhou et al., 2007).
Anticancer Potential
A study by Šermukšnytė et al. (2022) highlighted the anticancer efficacy of 1,2,4-triazole-3-thiol derivatives bearing the hydrazone moiety. These derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer spheroids. The research identified several compounds with significant activity, particularly against the melanoma cell line, suggesting potential for further exploration as anticancer agents (Šermukšnytė et al., 2022).
Antimicrobial Applications
Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles, their Mannich and Schiff bases, and evaluated their antimicrobial activities. The study demonstrated that these compounds, derived from 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol, showed good to moderate antimicrobial efficacy, underscoring the potential of such derivatives in developing new antimicrobial agents (Bayrak et al., 2009).
Material Science and Corrosion Inhibition
In the field of material science, Yadav et al. (2013) investigated benzimidazole derivatives, including those related to 1,2,4-triazole-3-thiols, as corrosion inhibitors for mild steel in HCl. The study found these compounds effectively inhibited corrosion, offering insights into their applications in protecting industrial materials (Yadav et al., 2013).
properties
IUPAC Name |
3-(4-ethoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)9-5-7-10(8-6-9)16-4-2/h5-8H,3-4H2,1-2H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKYVARPSFWPBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC=C(C=C2)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167624 |
Source
|
Record name | 5-(4-Ethoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
328090-46-6 |
Source
|
Record name | 5-(4-Ethoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328090-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Ethoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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